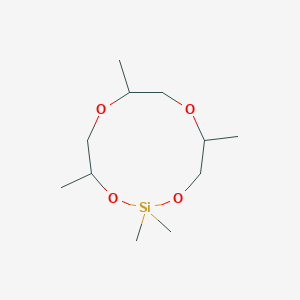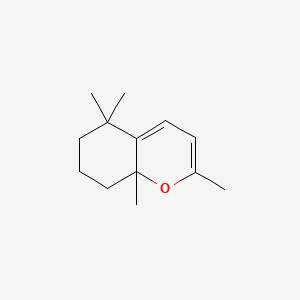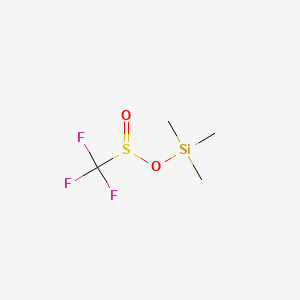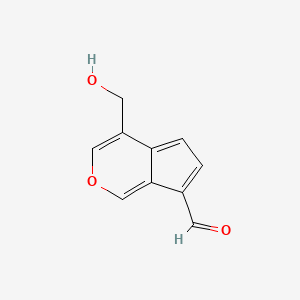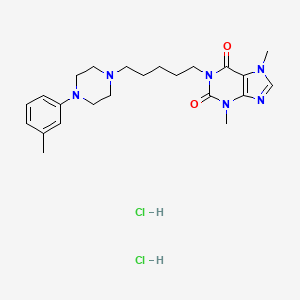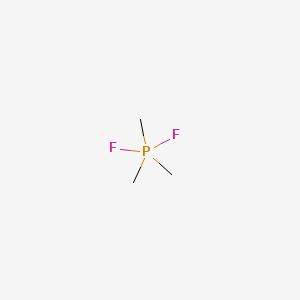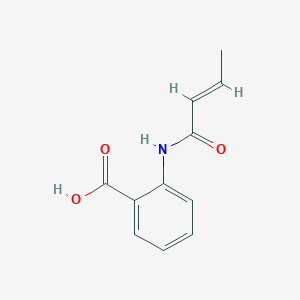
Arsine, dichloroisopentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, dichloroisopentyl- is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of arsenic bonded to organic groups, specifically dichloroisopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsine, dichloroisopentyl- typically involves the reaction of arsenic trichloride with isopentyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AsCl3+C5H11Cl→As(C5H11Cl)2+HCl
Industrial Production Methods
Industrial production of arsine, dichloroisopentyl- involves large-scale synthesis using high-purity arsenic trichloride and isopentyl chloride. The reaction is conducted in specialized reactors designed to handle the toxic and reactive nature of the chemicals involved. The product is then purified through distillation and other separation techniques to obtain high-purity arsine, dichloroisopentyl-.
Chemical Reactions Analysis
Types of Reactions
Arsine, dichloroisopentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The dichloroisopentyl groups can be substituted with other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Arsenic trioxide and other arsenic oxides.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds.
Scientific Research Applications
Arsine, dichloroisopentyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, including cancer treatment.
Industry: Utilized in the production of semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of arsine, dichloroisopentyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, disrupting their normal function. It can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The molecular targets and pathways involved include:
Protein Binding: Interaction with thiol groups in proteins.
Oxidative Stress: Generation of reactive oxygen species.
Enzyme Inhibition: Inhibition of key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
Arsine (AsH₃): A simpler arsenic hydride with different chemical properties.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound with phenyl groups instead of dichloroisopentyl groups.
Arsenic Trichloride (AsCl₃): A precursor used in the synthesis of various organoarsenic compounds.
Uniqueness
Arsine, dichloroisopentyl- is unique due to its specific structure and the presence of dichloroisopentyl groups
Properties
CAS No. |
64049-23-6 |
|---|---|
Molecular Formula |
C5H11AsCl2 |
Molecular Weight |
216.97 g/mol |
IUPAC Name |
dichloro(3-methylbutyl)arsane |
InChI |
InChI=1S/C5H11AsCl2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
HUYQJKSYTPAMPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[As](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


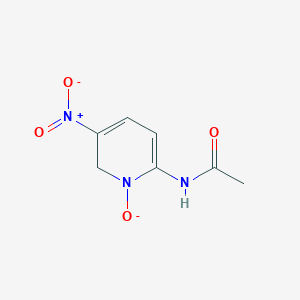
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
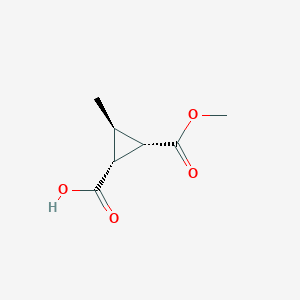
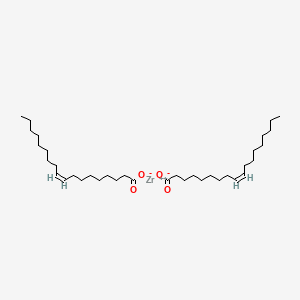
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
